molecular formula C16H16N2O2 B2611188 2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole CAS No. 630091-57-5

2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole

Cat. No. B2611188
CAS RN: 630091-57-5
M. Wt: 268.316
InChI Key: BYOSHWCTEYOKIZ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-5-methyl-1H-benzimidazole” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that contains two nitrogen atoms. The 3,4-dimethoxyphenyl group indicates the presence of two methoxy (OCH3) groups attached to the 3rd and 4th positions of a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step sequences involving various chemical reactions . For example, one of the earliest syntheses of a related compound, DMPEA, involved a multi-step sequence starting from vanillin .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . These techniques allow for the determination of bond lengths, bond angles, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . For example, benzimidazoles can undergo a variety of reactions including alkylation, acylation, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some benzimidazoles act as inhibitors of certain enzymes . The specific mechanism of action would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some related compounds can cause skin irritation and are harmful if swallowed .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and conducting clinical trials .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-10-4-6-12-13(8-10)18-16(17-12)11-5-7-14(19-2)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOSHWCTEYOKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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